molecular formula C18H14F2N2O3S B2634891 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate CAS No. 1396625-58-3

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate

Cat. No. B2634891
CAS RN: 1396625-58-3
M. Wt: 376.38
InChI Key: PYIPRCZTNOFGHH-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate is a chemical compound that has been of interest to researchers due to its potential application in scientific research.

Scientific Research Applications

Synthesis and Structural Transformation

Synthesis and Base-Catalyzed Ring Transformation of β-Lactams : A study by Sápi et al. (1997) detailed the synthesis of β-lactam thiazole derivatives, demonstrating the structural prerequisites for ring transformations. This work underscores the chemical versatility and the potential for generating diverse compounds from β-lactam rings for further scientific investigation Sápi et al., 1997.

Biological Activity and Pharmacological Evaluation

Antimicrobial Activity of Nitrogen and Sulfur Containing Heterocyclic Compounds : Mistry and Desai (2006) synthesized and evaluated a series of nitrogen and sulfur-containing heterocyclic compounds for their antibacterial and antifungal activities. This research highlights the potential of such compounds in developing new antimicrobial agents Mistry & Desai, 2006.

Novel Benzothiazole β-Lactam Conjugates with Antimicrobial Activities : Alborz et al. (2018) reported on the synthesis of benzothiazole-substituted β-lactam hybrids and evaluated their antimicrobial activities, indicating a promising direction for discovering new therapeutic agents Alborz et al., 2018.

Isoxazole Derivatives as Potential Cancer Therapeutics : Kumbhare et al. (2014) synthesized isoxazole derivatives showing significant anti-cancer activity, pointing towards the utility of such compounds in cancer research and potential treatments Kumbhare et al., 2014.

properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3S/c1-24-13-6-3-7-14-16(13)21-18(26-14)22-8-10(9-22)25-17(23)15-11(19)4-2-5-12(15)20/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIPRCZTNOFGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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